5-fluoroisoquinolin-8-ol hydrobromide
Description
Significance of the Isoquinoline (B145761) Core in Chemical and Biological Research
Historical Context of Isoquinoline Derivatives in Alkaloid Chemistry
The history of isoquinoline is deeply intertwined with the study of alkaloids, a class of naturally occurring organic compounds that have profound physiological effects on humans. Isoquinoline was first isolated from coal tar in 1885, but its structural motif had already been identified within some of the most important alkaloids known to medicine. thieme-connect.de The isoquinoline ring system is the central structural backbone for a large number of natural alkaloids, including the opium poppy alkaloids papaverine (B1678415) and morphine. thieme-connect.denih.gov These natural products derive from the aromatic amino acid tyrosine. chemenu.com The discovery and elucidation of the structures of these compounds were pivotal moments in organic chemistry and pharmacology, paving the way for the synthesis of numerous derivatives. Today, it is understood that approximately 2,500 known isoquinoline alkaloids exist, primarily produced by plant families such as Papaveraceae (poppy), Berberidaceae (barberry), and Menispermaceae (moonseed). nih.gov
Broad Spectrum of Pharmacological Activities of Isoquinoline Derivatives
The structural versatility of the isoquinoline core allows for the development of compounds with a wide range of biological effects. chemscene.com Derivatives have been investigated and developed for numerous therapeutic areas, demonstrating the scaffold's importance as a template for drug design. chemscene.commdpi.comresearchgate.net The pharmacological activities associated with isoquinoline derivatives are extensive and varied, underscoring their role in modern medicine. nih.gov
Some of the key pharmacological activities include:
Anticancer: Compounds like noscapine (B1679977) and emetine (B1671215) have shown efficacy against various cancer types in preclinical studies.
Antimicrobial: Berberine, a well-known isoquinoline alkaloid, exhibits broad-spectrum activity against bacteria, fungi, and parasites.
Antihypertensive: Quinapril and debrisoquine (B72478) are examples of drugs derived from 1,2,3,4-tetrahydroisoquinoline (B50084) used to treat high blood pressure. chemenu.com
Vasodilators: Papaverine is a notable example used to relax smooth muscles. nih.govchemenu.com
Anesthetics: Dimethisoquin is an example of an anesthetic agent built upon the isoquinoline framework. chemenu.com
Antiretroviral: The HIV protease inhibitor saquinavir (B1662171) contains an isoquinolyl functional group. chemenu.com
Table 1: Pharmacological Activities of Isoquinoline Derivatives
| Activity | Description | Example Compounds |
|---|---|---|
| Anticancer | Inhibit tumor growth and proliferation. chemscene.com | Noscapine, Emetine |
| Antimicrobial | Effective against bacteria, fungi, and parasites. nih.gov | Berberine |
| Anti-inflammatory | Reduce inflammation. | Berberine, Noscapine |
| Antihypertensive | Lower blood pressure. chemenu.com | Quinapril, Debrisoquine chemenu.com |
| Vasodilator | Widen blood vessels. chemenu.com | Papaverine chemenu.com |
| Anesthetic | Induce a loss of sensation. chemenu.com | Dimethisoquin chemenu.com |
| Antiretroviral | Inhibit the replication of retroviruses. chemenu.com | Saquinavir chemenu.com |
| Enzyme Inhibition | Block the activity of specific enzymes. chemscene.com | Not specified |
| Antidepressant | Alleviate symptoms of depression. chemscene.com | Not specified |
| Antioxidant | Neutralize harmful free radicals. chemscene.com | Not specified |
Role of Fluorine Substitution in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic profile. The small size of the fluorine atom, comparable to that of hydrogen, allows for its incorporation often without significant steric hindrance. However, its high electronegativity imparts unique properties to the molecule.
Key benefits of fluorine substitution include:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by enzymes like Cytochrome P450. This can increase the drug's half-life in the body.
Increased Binding Affinity: Fluorine can enhance the binding of a ligand to its target protein through various interactions, thereby increasing potency.
Modulation of Physicochemical Properties: Fluorination can alter a compound's lipophilicity (its ability to dissolve in fats and lipids), which affects membrane permeation, biodistribution, and absorption. It can also modulate the acidity or basicity (pKa) of nearby functional groups, which can influence how the drug interacts with its biological target.
Properties
IUPAC Name |
5-fluoroisoquinolin-8-ol;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO.BrH/c10-8-1-2-9(12)7-5-11-4-3-6(7)8;/h1-5,12H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPNALCDFNUSBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1O)F.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Classification and Nomenclature of 5 Fluoroisoquinolin 8 Ol Hydrobromide
Position of Fluorine and Hydroxyl Substituents on the Isoquinoline Nucleus
The nomenclature "5-fluoroisoquinolin-8-ol" dictates the exact location of the functional groups on the bicyclic isoquinoline ring system. The numbering of the isoquinoline ring begins at the carbon adjacent to the nitrogen in the benzene-fused ring and proceeds around the structure.
Fluorine (F) at Position 5: A fluorine atom replaces the hydrogen atom at the 5th carbon of the isoquinoline core.
Hydroxyl (-OH) at Position 8: A hydroxyl group, designated by the "-ol" suffix, is attached to the 8th carbon of the isoquinoline core.
Hydrobromide: The term "hydrobromide" indicates that the compound is supplied as a salt. The basic nitrogen atom in the isoquinoline ring has been protonated by hydrobromic acid (HBr). This salt form often improves the compound's stability and solubility in aqueous solutions, which is advantageous for experimental and research applications.
Distinction from Quinolone Isomers in Research Contexts
In chemical and pharmacological research, it is critical to distinguish isoquinoline from its structural isomer, quinoline (B57606) (often referred to as quinolone in a broader, but sometimes imprecise, context). Both are benzopyridines, meaning they consist of a benzene (B151609) ring fused to a pyridine (B92270) ring. chemenu.com
The key difference lies in the position of the nitrogen atom within the heterocyclic ring:
Quinoline: The nitrogen atom is at position 1. thieme-connect.de
Isoquinoline: The nitrogen atom is at position 2. thieme-connect.de
This seemingly minor difference in the placement of the nitrogen atom leads to significant changes in the molecule's electron distribution, chemical reactivity, and three-dimensional shape. Consequently, quinoline and isoquinoline derivatives can have markedly different biological activities and interact with different biological targets. Therefore, precise nomenclature and structural identification are paramount in research to ensure that experimental results are correctly attributed to the specific isomer being studied.
Overview of Research Trajectories for 5-Fluoroisoquinolin-8-ol Hydrobromide and Related Analogues
While specific research on 5-fluoroisoquinolin-8-ol hydrobromide is not extensively documented in publicly available literature, the research trajectories for structurally related analogues, particularly halogenated 8-hydroxyquinolines and other substituted isoquinolines, offer valuable insights into its potential areas of investigation. The introduction of a fluorine atom at the 5-position and a hydroxyl group at the 8-position of the isoquinoline nucleus suggests several plausible research directions based on the known biological activities of similar compounds.
Research into halogenated 8-hydroxyquinolines has revealed a broad spectrum of biological activities. researchgate.netresearchgate.netnih.gov These compounds are known to be potent chelators of metal ions, a property that is often linked to their antimicrobial and anticancer effects. rroij.comacs.org The substitution pattern of halogens on the quinoline or isoquinoline ring can significantly influence the biological activity and selectivity of these compounds. researchgate.netnih.gov
One major research trajectory for compounds like 5-fluoroisoquinolin-8-ol hydrobromide would likely be in the field of antimicrobial drug discovery . Halogenated 8-hydroxyquinoline (B1678124) derivatives have demonstrated significant activity against a range of bacteria and fungi. researchgate.netnih.gov For instance, studies have shown that brominated and chlorinated derivatives of 8-hydroxyquinoline exhibit potent antibacterial effects. The introduction of a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, could lead to analogues with improved antimicrobial properties.
Another significant area of investigation would be anticancer research . The 8-hydroxyquinoline scaffold is present in several compounds with demonstrated cytotoxic activity against various cancer cell lines. nih.gov The mechanism of action is often attributed to the chelation of essential metal ions, leading to the inhibition of enzymes crucial for cancer cell proliferation. Research on organometallic complexes of halogenated 8-hydroxyquinolines has also shown promising anticancer activity. acs.org Therefore, evaluating the antiproliferative effects of 5-fluoroisoquinolin-8-ol hydrobromide against a panel of cancer cell lines would be a logical research direction.
Furthermore, the 8-hydroxyquinoline moiety is a well-known fragment in the design of agents targeting neurodegenerative diseases . acs.org The ability of these compounds to modulate metal ion homeostasis, which is often dysregulated in conditions like Alzheimer's and Parkinson's diseases, makes them attractive candidates for neuroprotective drug development. The specific substitution pattern of 5-fluoroisoquinolin-8-ol hydrobromide could influence its ability to cross the blood-brain barrier and interact with relevant targets in the central nervous system.
The synthesis of novel derivatives and analogues would also be a key research trajectory. The development of efficient synthetic routes to access compounds like 5-fluoroisoquinolin-8-ol hydrobromide and related structures is crucial for enabling extensive biological evaluation. nih.gov Synthetic efforts would likely focus on methods for the selective fluorination and hydroxylation of the isoquinoline core.
The following interactive data tables summarize the biological activities of some halogenated 8-hydroxyquinoline derivatives, which can serve as a reference for the potential research trajectories of 5-fluoroisoquinolin-8-ol hydrobromide .
Table 1: Antibacterial Activity of Halogenated 8-Hydroxyquinoline Derivatives
| Compound | Halogen Substituent(s) | Bacterial Strain | Activity (MIC in µM) |
| 8-Hydroxyquinoline | None | A. hydrophila | >168.28 |
| Nitroxoline | Nitro | A. hydrophila | 5.26 |
| Cloxyquin | Chloro | L. monocytogenes | 5.57 |
| 7-Bromo-8-hydroxyquinoline | Bromo | Gram-negative bacteria | High antigrowth activity |
| Clioquinol | Chloro, Iodo | Gram-negative bacteria | High antigrowth activity |
Data sourced from studies on the antimicrobial activities of 8-hydroxyquinoline derivatives. researchgate.netnih.gov
Table 2: Anticancer Activity of Halogenated 8-Hydroxyquinoline Derivatives
| Compound | Halogen Substituent(s) | Cancer Cell Line | Activity (IC50 in µM) |
| 5,7-Dibromo-8-hydroxyquinoline | Bromo | A549 (Lung Carcinoma) | 5.8 (as mg/mL) |
| 5,7-Dibromo-8-hydroxyquinoline | Bromo | HT29 (Colon Adenocarcinoma) | 5.4 (as mg/mL) |
| Ruthenium(II)-cymene complex with 5,7-dichloro-8-hydroxyquinoline | Chloro | CH1 (Ovarian Carcinoma) | 1.8 |
| Ruthenium(II)-cymene complex with 5,7-dibromo-8-hydroxyquinoline | Bromo | CH1 (Ovarian Carcinoma) | 1.1 |
| Ruthenium(II)-cymene complex with 5,7-diiodo-8-hydroxyquinoline | Iodo | CH1 (Ovarian Carcinoma) | 0.9 |
Data sourced from studies on the anticancer properties of 8-hydroxyquinoline derivatives and their metal complexes. nih.govacs.org
General Strategies for Isoquinoline Synthesis Relevant to 8-Hydroxyisoquinolines
The synthesis of the isoquinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, has been a subject of extensive research for over a century. thieme-connect.de These efforts have produced a range of synthetic methods, from classical name reactions to modern transition-metal-catalyzed approaches, which can be adapted for the preparation of specifically substituted isoquinolines like the 8-hydroxy variants.
Classical and Modern Approaches for Bicyclic Nitrogen Heterocycles
Classical methods for isoquinoline synthesis typically involve the cyclization of substituted phenethylamines or benzaldehydes. nih.gov These foundational reactions remain valuable, particularly in large-scale synthesis.
Bischler-Napieralski Reaction: This widely used method involves the cyclodehydration of an N-acyl-β-phenylethylamine using a Lewis acid such as phosphoryl chloride or phosphorus pentoxide. The initial product is a 3,4-dihydroisoquinoline, which can be subsequently dehydrogenated (e.g., with palladium on carbon) to yield the aromatic isoquinoline. osti.gov
Pictet-Gams Synthesis: A modification of the Bischler-Napieralski reaction, this method uses a β-hydroxy-β-phenylethylamine derivative, which cyclizes and dehydrates in a single step to form the isoquinoline ring directly. nih.govosti.gov
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde to form a Schiff base, which then undergoes an acid-catalyzed cyclization to yield a 1,2,3,4-tetrahydroisoquinoline (B50084). osti.gov This is particularly useful for synthesizing reduced isoquinoline cores.
Pomeranz–Fritsch Reaction: This approach involves the acid-catalyzed cyclization of a benzalaminoacetaldehyde diethyl acetal. While effective for producing unsubstituted isoquinoline, it can suffer from low yields and harsh conditions. google.com
Modern synthetic techniques have emerged to overcome the limitations of classical methods, offering milder reaction conditions, improved yields, greater functional group tolerance, and novel pathways for substitution. google.comnih.gov
Transition Metal-Catalyzed Reactions: Catalysts based on palladium, rhodium, ruthenium, and copper have revolutionized isoquinoline synthesis. thieme-connect.desci-hub.se These methods often involve C-H activation and annulation strategies, allowing for the atom-economical construction of the isoquinoline core from simpler precursors like benzimines and alkynes. thieme-connect.desci-hub.se For example, rhodium(III)-catalyzed C-H activation of aryl ketones and subsequent cyclization with internal alkynes provides a rapid route to multisubstituted isoquinolines. rsc.org
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields in many classical and modern isoquinoline syntheses. google.comnih.gov
| Method | Precursors | Product Type | Advantages | Disadvantages |
| Bischler-Napieralski | N-acyl-β-phenylethylamine | 3,4-Dihydroisoquinoline | Widely applicable, good for C1-substituted products. osti.gov | Requires subsequent oxidation step. |
| Pictet-Spengler | β-arylethylamine, Aldehyde | 1,2,3,4-Tetrahydroisoquinoline | Mild conditions, high yields. osti.gov | Produces a reduced ring system. |
| Pomeranz-Fritsch | Benzaldehyde, Aminoacetal | Isoquinoline | Direct synthesis of aromatic core. | Harsh acidic conditions, often low yields. google.com |
| Transition Metal Catalysis | Varies (e.g., Benzimine, Alkyne) | Substituted Isoquinoline | High efficiency, mild conditions, functional group tolerance. nih.govsci-hub.se | Catalyst cost and sensitivity. |
| Microwave-Assisted | Varies | Varies | Drastically reduced reaction times, improved yields. nih.gov | Requires specialized equipment. |
Regioselective Functionalization and Fluorination of Isoquinoline Systems
The synthesis of 5-fluoroisoquinolin-8-ol requires precise control over the placement of substituents on the isoquinoline core. Regioselective functionalization can be achieved either by building the ring from appropriately substituted precursors or by direct modification of the pre-formed isoquinoline ring.
Directing C-H functionalization provides an efficient route for regioselective modification. thieme-connect.de For instance, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with allenes has been shown to produce 3,4-substituted hydroisoquinolones with excellent regioselectivity. thieme-connect.de
The introduction of fluorine into heterocyclic systems is a key strategy in medicinal chemistry. rsc.org A variety of methods have been developed for the synthesis of fluorinated isoquinolines. orgsyn.org These include:
Building from Fluorinated Precursors: Utilizing fluorinated phenethylamines or benzaldehydes in classical cyclization reactions is a straightforward approach to ensure the fluorine atom is in the desired position.
Direct Fluorination: While direct fluorination of the isoquinoline ring is possible, it can lack regioselectivity. quickcompany.in
Balz-Schiemann Reaction: This reaction is a well-established method for introducing a fluorine atom onto an aromatic ring. It involves the diazotization of an amino-substituted isoquinoline with fluoroboric acid or its salts, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): A pre-installed leaving group, such as a nitro or chloro group, at an activated position can be displaced by a fluoride (B91410) source. Conversely, a fluorine atom at an activated position, such as C8, can be displaced by nucleophiles like amines. mdpi.comresearchgate.net
Synthesis of 5-Fluoroisoquinolin-8-ol Hydrobromide and Precursors
A potential synthetic sequence is outlined below:
5-Bromo-8-nitroisoquinoline Synthesis: The synthesis begins with the regioselective bromination of isoquinoline at the C5 position using N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures (−22 to −18 °C). orgsyn.orggoogle.com Without isolating the intermediate, the resulting 5-bromoisoquinoline (B27571) is then nitrated at the C8 position by the addition of potassium nitrate (B79036) to the acidic reaction mixture, yielding 5-bromo-8-nitroisoquinoline. orgsyn.orgscispace.com Careful temperature control is crucial to ensure high regioselectivity. orgsyn.org
Reduction to 5-Bromo-8-aminoisoquinoline: The nitro group at C8 is selectively reduced to a primary amine. This transformation is commonly achieved using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Palladium on carbon). google.com
Conversion to 5-Bromo-8-hydroxyisoquinoline: The 8-amino group is converted to a hydroxyl group via a diazotization reaction. sci-hub.se The 5-bromo-8-aminoisoquinoline is treated with sodium nitrite (B80452) in an acidic aqueous solution to form an intermediate diazonium salt, which is subsequently hydrolyzed by heating to yield 5-bromo-8-hydroxyisoquinoline.
Aromatic Amination: The bromo group at C5 is converted to an amino group. This can be achieved through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the aryl bromide with an ammonia (B1221849) source. This step produces 5-amino-8-hydroxyisoquinoline.
Fluorination via Balz-Schiemann Reaction: The 5-amino group is then converted to the target fluorine atom using the Balz-Schiemann reaction. researchgate.net The 5-amino-8-hydroxyisoquinoline is treated with sodium nitrite and fluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate salt. Gentle heating of this salt results in the loss of nitrogen gas and boron trifluoride, yielding 5-fluoroisoquinolin-8-ol. researchgate.net
Salt Formation: Finally, the free base, 5-fluoroisoquinolin-8-ol, is treated with a solution of hydrobromic acid (HBr) in a suitable solvent (e.g., ethanol (B145695) or diethyl ether) to precipitate the final product, 5-fluoroisoquinolin-8-ol hydrobromide.
| Step | Starting Material | Key Reagents | Product | Reaction Type |
| 1 | Isoquinoline | 1. H₂SO₄, NBS2. KNO₃ | 5-Bromo-8-nitroisoquinoline | Electrophilic Aromatic Substitution |
| 2 | 5-Bromo-8-nitroisoquinoline | SnCl₂ / HCl or H₂/Pd-C | 5-Bromo-8-aminoisoquinoline | Nitro Reduction |
| 3 | 5-Bromo-8-aminoisoquinoline | 1. NaNO₂, H⁺2. H₂O, Heat | 5-Bromo-8-hydroxyisoquinoline | Diazotization & Hydrolysis |
| 4 | 5-Bromo-8-hydroxyisoquinoline | Pd catalyst, NH₃ source | 5-Amino-8-hydroxyisoquinoline | Buchwald-Hartwig Amination |
| 5 | 5-Amino-8-hydroxyisoquinoline | 1. NaNO₂, HBF₄2. Heat | 5-Fluoroisoquinolin-8-ol | Balz-Schiemann Reaction |
| 6 | 5-Fluoroisoquinolin-8-ol | HBr | 5-Fluoroisoquinolin-8-ol hydrobromide | Salt Formation |
Derivatization of 5-Fluoroisoquinolin-8-ol and Related 8-Hydroxyisoquinolines
The 8-hydroxyisoquinoline scaffold is a versatile template for chemical modification, allowing for the introduction of a wide range of substituents to modulate its properties. The reactivity is largely dictated by the electron-rich phenol (B47542) ring and the electron-deficient pyridine ring.
Strategies for Introducing Diverse Substituents
The presence of the activating hydroxyl group at C8 directs electrophilic substitution primarily to the C5 and C7 positions.
Electrophilic Halogenation: The 8-hydroxyquinoline core readily undergoes halogenation. For example, reaction of 8-hydroxyquinoline with N-bromosuccinimide (NBS) can introduce a bromine atom at the C7 position. nih.gov
Mannich Reaction: The Mannich reaction is a powerful tool for introducing aminomethyl substituents onto the phenol ring. The reaction of an 8-hydroxyquinoline with formaldehyde (B43269) and a primary or secondary amine typically results in substitution at the C7 position, yielding 7-aminoalkyl-8-hydroxyquinoline derivatives. nih.gov
Cross-Coupling Reactions: For positions on the ring that are not easily functionalized by electrophilic substitution, cross-coupling reactions are invaluable. A pre-installed halide (e.g., at C5) on the 8-hydroxyisoquinoline core can be used in Suzuki, Heck, or Sonogashira coupling reactions to introduce aryl, vinyl, or alkynyl groups, respectively. For instance, Suzuki coupling has been used to prepare 5-aryl-8-hydroxyquinolines from 5-bromo-8-hydroxyquinoline precursors.
O-Alkylation/Acylation: The phenolic hydroxyl group at C8 is itself a site for derivatization. It can be readily alkylated or acylated using alkyl halides or acid chlorides under basic conditions to produce ethers and esters, respectively. nih.gov
Synthesis of Conjugates and Hybrid Molecules
Creating hybrid molecules by linking the 8-hydroxyisoquinoline scaffold to other pharmacophores is a common strategy in drug discovery. The functional groups on the core structure serve as handles for conjugation.
A notable example is the synthesis of 8-hydroxyquinoline-antibiotic hybrids. A 5-chloro-8-hydroxyquinoline (B194070) has been successfully conjugated with the antibiotic ciprofloxacin (B1669076) via a Mannich reaction. In this synthesis, the secondary amine of the ciprofloxacin piperazine (B1678402) ring acts as the amine component, linking to the C7 position of the 8-hydroxyquinoline core through a methylene (B1212753) bridge. nih.gov
Furthermore, conjugation to biomolecules like sugars can be achieved. 8-hydroxyquinoline glucoconjugates have been synthesized, where the sugar moiety is attached to the core via the C8 hydroxyl group, forming a glycosidic bond. These strategies can be applied to 5-fluoroisoquinolin-8-ol to generate novel hybrid molecules with potentially unique properties.
Introduction of Isotopically Labeled Analogues for Research Applications
The synthesis of isotopically labeled analogues of 5-fluoroisoquinolin-8-ol hydrobromide is crucial for a variety of research applications, including metabolic studies, pharmacokinetic and pharmacodynamic assessments, and as internal standards for quantitative analysis. nih.govwikipedia.org The incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) provides powerful tools for elucidating biological pathways and reaction mechanisms without significantly altering the chemical properties of the molecule. wikipedia.orgnih.gov
Methodologies for introducing isotopic labels into nitrogen-containing heterocyclic compounds can be broadly categorized into two approaches: late-stage isotopic exchange on the pre-formed molecule and de novo synthesis from labeled precursors. The choice of strategy depends on the desired isotope, the specific position to be labeled, and the stability of the target molecule under the required reaction conditions.
Deuterium (²H) Labeling:
Deuterium labeling is frequently employed to investigate the kinetic isotope effect, which can slow down metabolic processes at specific sites, and to serve as tracers in metabolic research. mdpi.com Several methods applicable to the deuteration of the isoquinoline core of 5-fluoroisoquinolin-8-ol hydrobromide have been reported for related N-heteroarenes.
One common approach is direct hydrogen-deuterium (H-D) exchange. This can be achieved under basic conditions, for example, by treating the substrate with potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). researchgate.net This method has been shown to effectively deuterate various positions on quinoline rings. researchgate.net Alternatively, acid-catalyzed exchange represents another viable route. The use of deuterated acids, such as deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD), has been successful in achieving high levels of deuterium incorporation in indole (B1671886) and quinoline derivatives. nih.govnih.gov For 5-fluoroisoquinolin-8-ol, such methods could potentially lead to deuterium incorporation at various positions on both the pyridine and benzene rings.
A more site-specific approach involves the synthesis of the isoquinoline ring system using deuterated starting materials. For instance, a deuterated 6-methoxy-8-aminoquinoline was successfully used as a precursor in the synthesis of deuterated primaquine, ensuring the label was in a specific part of the molecule. A similar strategy could be envisioned for 5-fluoroisoquinolin-8-ol, where a deuterated aniline (B41778) derivative is used as a building block in a classical isoquinoline synthesis, such as the Pictet-Spengler or Bischler-Napieralski reactions. pharmaguideline.com
Nitrogen-15 (¹⁵N) Labeling:
Incorporation of ¹⁵N into the isoquinoline skeleton is highly valuable for NMR-based structural studies and for tracking the nitrogen atom's fate in biological systems. nih.gov While direct exchange of the nitrogen atom in a stable heterocyclic ring is challenging, recent advances in "skeletal editing" offer a potential pathway. A method has been developed for the ¹⁴N to ¹⁵N isotopic exchange in various aromatic nitrogen heterocycles. nih.gov This process involves activation of the heterocyclic nitrogen, followed by a ring-opening/ring-closure sequence with a ¹⁵N-labeled nucleophile, such as ¹⁵N-aspartate, to effectively swap the nitrogen atom. nih.gov This innovative technique could potentially be adapted for the ¹⁵N-labeling of the 5-fluoroisoquinolin-8-ol core.
Carbon-13 (¹³C) Labeling:
Carbon-13 labeling is instrumental for detailed mechanistic studies and for NMR analysis of protein-ligand interactions. Unlike H-D exchange, introducing ¹³C labels almost invariably requires a de novo synthetic approach. This involves constructing the 5-fluoroisoquinolin-8-ol molecule from starting materials that contain a ¹³C atom at a specific position. For example, a synthetic route could be designed to utilize commercially available ¹³C-labeled precursors, such as ¹³C-iodomethane or ¹³C-labeled aromatic rings, in the early stages of the synthesis of the isoquinoline framework. nih.gov
The following table summarizes potential methodologies for the isotopic labeling of the 5-fluoroisoquinolin-8-ol core based on established procedures for related compounds.
| Isotope | Potential Position(s) | General Methodology | Key Reagents/Conditions | Reference(s) |
| ²H (D) | Aromatic C-H positions | Late-stage H-D Exchange (Basic) | KOtBu, DMSO-d₆ | researchgate.net |
| ²H (D) | Aromatic C-H positions | Late-stage H-D Exchange (Acidic) | D₂SO₄, CD₃OD | nih.govnih.gov |
| ²H (D) | Specific ring positions | De Novo Synthesis | Use of deuterated precursors (e.g., deuterated anilines) in isoquinoline synthesis | |
| ¹⁵N | Heterocyclic Nitrogen (N-2) | Skeletal Editing | Triflylation followed by ring-opening/ring-closure with ¹⁵N-aspartate | nih.gov |
| ¹³C | Specific carbon atoms | De Novo Synthesis | Incorporation of ¹³C-labeled synthons (e.g., ¹³CH₃I, labeled anilines) during synthesis | nih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization of 5 Fluoroisoquinolin 8 Ol Hydrobromide
The definitive identification and structural confirmation of 5-fluoroisoquinolin-8-ol hydrobromide rely on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (IR/Raman) collectively provide a comprehensive characterization of the molecule's atomic connectivity, molecular formula, and functional groups.
Computational and Theoretical Investigations
Quantitative Structure-Activity Relationship (QSAR) Studies
No QSAR studies involving 5-fluoroisoquinolin-8-ol hydrobromide have been found in the available literature.
Due to the absence of specific data for "5-fluoroisoquinolin-8-ol hydrobromide," this request cannot be fulfilled.
Bioinformatics and Cheminformatics Approaches in Drug Design
Bioinformatics and cheminformatics are interdisciplinary fields that leverage computational power to manage and analyze vast datasets of biological and chemical information, respectively. longdom.orgnih.gov These disciplines have revolutionized drug design by enabling researchers to move from serendipitous discovery to a more targeted, rational approach. oreilly.com The integration of these computational tools is essential for optimizing ligands based on the 5-fluoroisoquinolin-8-ol scaffold. desertsci.com
Cheminformatics focuses on the storage, indexing, and searching of chemical structures and their associated data. nih.gov For a project centered on 5-fluoroisoquinolin-8-ol, cheminformatics tools would be used to create and manage virtual libraries of derivatives, filter them for "drug-like" properties based on rules like Lipinski's Rule of Five, and identify structurally similar compounds in existing databases that might have known biological activities. nih.gov
Bioinformatics provides the crucial biological context by analyzing data related to genes, proteins, and biological pathways. longdom.org If the protein target of 5-fluoroisoquinolin-8-ol is known, bioinformatics databases can provide its 3D structure (or a model through homology modeling). This enables Structure-Based Drug Design (SBDD), where techniques like molecular docking are used to simulate how different derivatives bind to the target's active site. desertsci.com This allows for the rational design of modifications that enhance binding affinity and selectivity. If the target is unknown, ligand-based approaches can be used, leveraging the known properties of active molecules to design new ones. longdom.org Furthermore, computational tools are increasingly used for in silico prediction of ADMET properties, helping to identify and eliminate candidates with poor pharmacokinetic or toxicity profiles early in the discovery pipeline. ucj.org.uanih.gov
Table 3: Application of Informatics in the Design of 5-fluoroisoquinolin-8-ol Derivatives
| Approach | Description | Relevance to Drug Design |
| Virtual High-Throughput Screening (vHTS) | Computationally screens large compound libraries against a biological target to identify potential "hits". desertsci.com | Rapidly identifies novel derivatives of 5-fluoroisoquinolin-8-ol that are predicted to bind effectively to a specific target protein. |
| Molecular Docking | Predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. | Visualizes how modifications to the 5-fluoroisoquinolin-8-ol scaffold affect its interaction with amino acid residues in the target's active site. researchgate.net |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of steric and electronic features necessary for biological activity. | Creates a 3D template based on the 5-fluoroisoquinolin-8-ol structure that can be used to search for other diverse molecules with the same key features. |
| In Silico ADMET Prediction | Uses computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of compounds. nih.gov | Allows for early-stage filtering of derivatives that are likely to fail in later development stages due to poor pharmacokinetics or toxicity. ucj.org.ua |
Biological Activities and Mechanistic Studies of 5 Fluoroisoquinolin 8 Ol and Its Analogues
Enzyme Inhibition Studies
The isoquinoline (B145761) framework is a core component of numerous enzyme inhibitors. Research into 5-fluoroisoquinolin-8-ol and its analogues has uncovered potential inhibitory activities against several key enzymes involved in cellular signaling and repair pathways.
PKR-like Endoplasmic Reticulum Kinase (PERK) Inhibition and Unfolded Protein Response Modulation
The Unfolded Protein Response (UPR) is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). nih.govresearchgate.net The UPR is initiated by three ER transmembrane receptors: PKR-like ER kinase (PERK), activating transcription factor (ATF) 6, and inositol-requiring enzyme 1 (IRE1). nih.gov PERK activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which reduces global protein synthesis to alleviate the protein load on the ER. nih.gov
While direct studies on 5-fluoroisoquinolin-8-ol are not extensively documented, some known PERK inhibitors incorporate an isoquinoline ring in their structure. For instance, the compound GSK2656157, a potent PERK inhibitor, is noted to possess an isoquinoline group. researchgate.net Pharmacological inhibition of PERK is a strategy being explored for various diseases, including cancer and neurodegenerative disorders. nih.govnih.govmdpi.com In drug-resistant breast cancer cells, which exhibit low expression but high activity of PERK, inhibition of this enzyme has been shown to be a specific vulnerability. nih.gov The modulation of the UPR through PERK inhibition can have significant therapeutic implications by altering cell fate under ER stress. nih.govresearchgate.net
Protein Kinase B (PKB) Inhibition
Protein Kinase B (PKB), also known as Akt, is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. The development of PKB inhibitors is a significant area of research in oncology. Several classes of compounds have been investigated for their ability to inhibit this kinase, including those with quinoline (B57606) and isoquinoline-related structures.
Although direct inhibition by 5-fluoroisoquinolin-8-ol is not specified in available research, the broader family of quinoline-based compounds has been explored for kinase inhibition. For example, some quinazoline (B50416) derivatives have been designed as inhibitors of Aurora kinases, which are also serine/threonine kinases involved in cell cycle regulation. nih.govnih.govmdpi.com The discovery of potent and selective allosteric Akt kinase inhibitors has demonstrated the feasibility of targeting different isozymes (Akt1, Akt2) with high selectivity, leading to the induction of apoptosis in tumor cells. nih.gov
Poly (ADP-ribose) Polymerase (PARP-1) Inhibition
Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme critical for DNA repair, particularly in the case of single-strand breaks. mdpi.com Inhibition of PARP-1 is a validated therapeutic strategy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.govyoutube.comyoutube.com
Research has identified isoquinoline-based structures as effective PARP-1 inhibitors. A compound designated 5F02 , a non-NAD-like inhibitor, has demonstrated significant efficacy in suppressing tumor growth in preclinical models, outperforming classical PARP inhibitors like Olaparib in certain cancer types. nih.gov Another analogue, 1,5-dihydroxyisoquinoline , has been shown to be a selective inhibitor of PARP-1, providing cardioprotection in models of myocardial ischemia and reperfusion by reducing myocardial damage and neutrophil infiltration. nih.gov The inhibitory mechanism of many PARP inhibitors involves blocking the catalytic action of the enzyme, preventing the synthesis of poly(ADP-ribose) chains and the subsequent recruitment of DNA repair proteins. youtube.com
Table 1: PARP-1 Inhibitory Activity of Selected Isoquinoline Analogues
| Compound | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|
| 5F02 | PARP-1 | Strong inhibition of tumor growth in xenograft models. | nih.gov |
| 1,5-Dihydroxyisoquinoline | PARP-1 | Reduced myocardial damage and neutrophil infiltration. | nih.gov |
Other Enzyme Inhibition Potentials
The quinoline and isoquinoline scaffolds have been found to inhibit a variety of other enzymes. Studies have characterized quinoline-based analogues as inhibitors of enzymes that interact with DNA, such as DNA methyltransferases. nih.gov For example, certain quinoline compounds with methylamine (B109427) or methylpiperazine additions demonstrate low micromolar inhibitory potency against human DNMT1. nih.gov Additionally, modified quinoline-5,8-diones have been identified as inhibitors of Sphingosine Kinase (SphK), with some analogues showing dual inhibition of both SphK1 and SphK2 isoforms. nih.gov
Antimicrobial Activities
Derivatives of 8-hydroxyquinoline (B1678124) are well-known for their antimicrobial properties. Research into these compounds and their isoquinoline counterparts has detailed their effectiveness against a range of bacterial pathogens.
Antibacterial Efficacy and Spectrum
The 8-hydroxyquinoline skeleton is a core feature of many compounds with significant biological activity, including antibacterial effects. nih.govresearchgate.net Modifications to this structure can yield potent antimicrobial agents. Similarly, isoquinoline-based compounds have demonstrated strong bactericidal activity against numerous Gram-positive bacteria, including drug-resistant strains. nih.gov
For instance, a new class of alkynyl isoquinolines, represented by compounds HSN584 and HSN739 , exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov These compounds were also effective at reducing the MRSA load within macrophages. nih.gov Other studies on quinoline-based hydroxyimidazolium hybrids have shown potent anti-staphylococcal activity and effectiveness against Mycobacterium tuberculosis. mdpi.com The antibacterial activity of these compounds often varies based on the specific substitutions on the quinoline or isoquinoline ring. nih.gov
Table 2: Antibacterial Activity of Selected Isoquinoline/Quinoline Analogues
| Compound/Analogue Class | Bacterial Strain(s) | Activity (MIC Range) | Reference |
|---|---|---|---|
| HSN584 | Gram-positive bacteria (MRSA, VRE) | 4–16 µg/mL | nih.gov |
| HSN739 | Gram-positive bacteria (MRSA, VRE) | 4–16 µg/mL | nih.gov |
| 8-Hydroxyquinoline derivatives | E. coli, S. aureus, V. parahaemolyticus, P. aeruginosa | Superior to Penicillin G in some cases | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid 7b | S. aureus | 2 µg/mL | mdpi.com |
| Quinoline-based hydroxyimidazolium hybrid 7b | M. tuberculosis H37Rv | 10 µg/mL | mdpi.com |
Antifungal Properties and Mechanism of Action
Derivatives of 8-hydroxyquinoline, the structural backbone of 5-fluoroisoquinolin-8-ol, have demonstrated notable antifungal activity against a range of pathogenic fungi. The primary mechanism of action is believed to involve the disruption of the fungal cell wall and membrane integrity.
Research on 8-hydroxyquinoline derivatives has shown that these compounds can cause significant damage to the fungal cell wall. nih.govmdpi.comresearchgate.net This has been observed through sorbitol protection assays, where an increase in the minimum inhibitory concentration (MIC) in the presence of an osmotic stabilizer like sorbitol suggests cell wall targeting. nih.gov Scanning electron microscopy studies have further visualized this damage, revealing alterations in fungal morphology, including cell shrinkage and surface roughness. mdpi.com For instance, the well-known 8-hydroxyquinoline derivative, clioquinol, has been shown to damage the cell wall of Candida albicans and inhibit the formation of pseudohyphae, a key virulence factor. nih.gov
In addition to cell wall damage, some 8-hydroxyquinoline derivatives, particularly those with sulfonic acid substitutions, appear to compromise the integrity of the cytoplasmic membrane. nih.gov This leads to cellular leakage of essential intracellular components, ultimately resulting in fungal cell death. nih.gov While the precise mechanism for all derivatives is not fully elucidated, the ability to interfere with fundamental fungal structures highlights their potential as antifungal agents.
Table 1: Antifungal Activity of Selected 8-Hydroxyquinoline Analogues
| Compound Class | Fungal Species | MIC Range (µg/mL) | Reference |
| 5-triazole-8-hydroxy-quinoline derivatives | Candida spp., Dermatophytes | 1 - 16 | mdpi.com |
| Phenylthiazole derivatives | Candida albicans, Candida auris | 0.25 - 2 | researchgate.net |
| Halogenated quinoline analogues | Candida albicans, Cryptococcus neoformans | 0.05 - 0.78 | researchgate.net |
Antiviral Activity
The isoquinoline core structure has also been investigated for its antiviral potential. Research into isoquinolone derivatives has revealed activity against influenza viruses, suggesting a mechanism that targets viral replication machinery.
A study on a series of isoquinolone derivatives identified a lead compound that exhibited significant antiviral activity against both influenza A and B viruses, with 50% effective concentrations (EC50) ranging from 0.2 to 0.6 µM. nih.govnih.gov Further mechanistic studies indicated that this class of compounds does not prevent viral entry into host cells but rather inhibits a later stage of the viral life cycle. nih.gov Specifically, the research pointed towards the inhibition of the viral RNA-dependent RNA polymerase (RdRp) activity, a crucial enzyme complex for influenza virus replication and transcription. nih.gov
While this research did not specifically test 5-fluoroisoquinolin-8-ol hydrobromide, it provides a strong rationale for investigating its potential as an influenza virus polymerase inhibitor. The core isoquinolone skeleton is a key feature for this activity, and substitutions on this scaffold can be used to modulate potency and cytotoxicity. nih.gov For example, modifications to the phenylisoquinolone structure have been shown to influence the antiviral spectrum and reduce toxicity. nih.gov
Anticancer Research Applications
The antiproliferative and cytotoxic effects of quinoline and isoquinoline derivatives against various cancer cell lines have been a significant area of research. These compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis and the modulation of key cellular pathways involved in cell growth and division.
Cytostatic Activity and Antiproliferative Effects
The term "cytostatic" refers to the ability of a compound to inhibit cell growth and proliferation. Numerous studies have demonstrated the cytostatic activity of compounds structurally related to 5-fluoroisoquinolin-8-ol. The antiproliferative effects are typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
For instance, the well-established anticancer drug 5-fluorouracil (B62378) (5-FU), which shares a fluoro-substituent with the compound of interest, displays potent antiproliferative activity across a range of cancer cell lines. IC50 values for 5-FU have been reported to be 47.02 µM in A431 (skin carcinoma), 85.37 µM in HT29 (colon adenocarcinoma), and 43.34 µM in HeLa (cervical cancer) cells. nih.gov Research on novel quinoline derivatives has also shown promising results. For example, one study reported that certain new quinoline derivatives exhibited IC50 values comparable to cisplatin, a widely used chemotherapy drug. science.gov
Table 2: Antiproliferative Activity (IC50) of 5-Fluorouracil and a Related Compound
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-Fluorouracil | A431 | Skin Carcinoma | 47.02 ± 0.65 | nih.gov |
| 5-Fluorouracil | HT29 | Colon Adenocarcinoma | 85.37 ± 1.81 | nih.gov |
| 5-Fluorouracil | HeLa | Cervical Cancer | 43.34 ± 2.77 | nih.gov |
| 5-FA-tHBcAg VLNP | A431 | Skin Carcinoma | 3.26 ± 0.29 | nih.gov |
| 5-FA-tHBcAg VLNP | HT29 | Colon Adenocarcinoma | 71.96 ± 1.97 | nih.gov |
| 5-FA-tHBcAg VLNP | HeLa | Cervical Cancer | 36.94 ± 2.52 | nih.gov |
Modulation of Cellular Pathways
The anticancer activity of these compounds is often linked to their ability to modulate critical cellular signaling pathways that regulate cell survival, proliferation, and death. Two key processes that are frequently affected are apoptosis (programmed cell death) and the cell cycle.
Apoptosis Induction: Many chemotherapeutic agents, including 5-fluorouracil, are known to induce apoptosis in cancer cells. nih.govnih.gov Studies have shown that 5-FU can trigger apoptosis through caspase-dependent pathways. nih.govnih.gov Caspases are a family of protease enzymes that play essential roles in programmed cell death. The activation of initiator caspases, such as caspase-9, can lead to a cascade of events that culminates in the execution of apoptosis. nih.gov Research on 5-FU in colorectal cancer cells has indicated that its apoptotic effects are mediated by the activation of caspase-9. nih.gov
Metal Chelation and its Biological Implications
A defining characteristic of 8-hydroxyquinoline and its derivatives is their ability to act as chelating agents, forming stable complexes with various metal ions. This property is intrinsically linked to their biological activities.
Role of the 8-Hydroxyl Group in Metal Binding
The 8-hydroxyl group, in conjunction with the nitrogen atom in the quinoline ring, forms a bidentate ligand that can bind to metal ions. nih.gov This chelation is a key feature of the 8-hydroxyquinoline scaffold and is crucial for many of its biological effects. The formation of these metal complexes can alter the physicochemical properties of the parent compound, such as its lipophilicity, which can in turn affect its ability to cross cell membranes and reach its intracellular targets.
The biological implications of this metal chelation are multifaceted. In the context of anticancer activity, the chelation of essential metal ions like iron and copper can disrupt cellular homeostasis. nih.govnih.govmdpi.com Cancer cells often have a higher demand for these metals for their rapid proliferation and metabolism. nih.gov By sequestering these metal ions, 8-hydroxyquinoline derivatives can effectively starve the cancer cells of these vital nutrients, leading to an inhibition of growth. nih.govillinois.edu
Furthermore, the metal complexes themselves can be biologically active. For instance, some metal chelates of 8-hydroxyquinoline derivatives have been shown to possess enhanced antimicrobial and antifungal activities compared to the free ligands. nih.govimjst.orgijsrset.com The formation of these complexes can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and contributing to cell death. nih.gov This dual action of metal deprivation and the formation of toxic metal complexes underscores the importance of the 8-hydroxyl group and metal chelation in the therapeutic potential of this class of compounds.
Influence on Biological Pathways and Targeted Therapy
The biological activities of 8-hydroxyquinoline derivatives are often attributed to their ability to chelate essential metal ions, such as iron, copper, and zinc. nih.govresearchgate.net This metal chelation can disrupt various cellular pathways that are crucial for the survival and proliferation of pathogenic organisms and cancer cells. The strategic placement of a fluorine atom in 5-fluoroisoquinolin-8-ol can enhance these properties, potentially leading to more potent and selective therapeutic agents.
One of the key mechanisms of action for 8-HQ derivatives is the disruption of pathogen metabolism through the sequestration of essential metal ions. nbinno.com This can interfere with vital enzymatic processes, including those involved in respiration and DNA replication. For instance, halogenated quinolines have demonstrated the ability to eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics. nih.gov
In the context of viral infections, certain 8-hydroxyquinoline derivatives have been shown to act at the early stages of the virus lifecycle. nih.gov They can reduce the intracellular production of viral envelope glycoproteins and decrease the yield of infectious virions. nih.gov This suggests a potential role for 5-fluoroisoquinolin-8-ol and its analogues in antiviral therapy by targeting viral entry and replication pathways.
The anticancer effects of 8-hydroxyquinoline derivatives are multifaceted. Their ability to chelate copper and zinc is linked to selective anti-angiogenesis activity, which is crucial for tumor growth and metastasis. nih.govtandfonline.com Furthermore, these compounds can induce apoptosis in cancer cells by inhibiting the proteasome, a key cellular machinery for protein degradation. nih.gov The inhibition of the proteasome leads to the accumulation of misfolded proteins, triggering programmed cell death.
Moreover, 8-hydroxyquinoline derivatives have been investigated for their neuroprotective effects. They have been shown to ameliorate high glucose-induced toxicity in neuronal cells by attenuating the expression of calpain, an enzyme involved in cell death pathways. nih.gov This suggests a potential therapeutic application in neurodegenerative diseases.
The concept of targeted therapy involves developing drugs that specifically act on molecular targets associated with a particular disease. The diverse biological activities of 8-hydroxyquinoline derivatives make them attractive candidates for the development of targeted therapies. For example, their metal-chelating properties can be exploited to target metalloenzymes that are overexpressed in cancer cells. researchgate.net
The introduction of a fluorine atom in 5-fluoroisoquinolin-8-ol can enhance its potential as a targeted therapy agent. Fluorine substitution can improve the compound's binding affinity to target proteins and enhance its pharmacokinetic properties, such as bioavailability and metabolic stability.
Below are data tables summarizing the biological activities of various 8-hydroxyquinoline analogues, which provide a basis for understanding the potential of 5-fluoroisoquinolin-8-ol.
Table 1: Antimicrobial Activity of 8-Hydroxyquinoline Analogues
| Compound | Target Organism | Activity | Reference |
| Cloxyquin (5-Chloroquinolin-8-ol) | Mycobacterium tuberculosis | MIC50: 0.125 µg/ml, MIC90: 0.25 µg/ml | nih.govresearchgate.netasm.org |
| Halogenated Quinolines | Methicillin-resistant Staphylococcus aureus (MRSA) biofilms | Biofilm eradication | nih.gov |
| 8-Hydroxyquinoline | Human intestinal bacteria (E. coli, C. difficile) | Strong inhibition at 0.5 mg/disc | nih.gov |
Table 2: Anticancer and Other Biological Activities of 8-Hydroxyquinoline Analogues
| Compound | Biological Activity | Cell Line/Model | Key Findings | Reference |
| Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) | Anti-neurodegenerative | Human neuroblastoma (SH-SY5Y) cells | Attenuated increased calpain expression under high-glucose conditions | nih.gov |
| 8-Hydroxy-2-quinolinecarbaldehyde | Cytotoxicity | Human tumor cell lines (e.g., Hep3B) | Showed remarkable cytotoxicity | nih.gov |
| 8-Hydroxyquinoline-glucoconjugates | Selective anticancer activity | Cancer cells overexpressing glucose transporters | Enhanced selectivity towards cancer cells | tandfonline.com |
| 2-alkyl-8-hydroxyquinoline derivatives | Antiviral (Dengue virus) | in vitro | Act at an early stage of the virus lifecycle | nih.gov |
Structure Activity Relationships Sar and Impact of Chemical Modifications
Influence of Fluorine Substitution on Biological Activity
The introduction of fluorine into bioactive molecules is a widely utilized strategy in medicinal chemistry to modulate a compound's properties. rsc.org Its effects can be attributed to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds.
Table 1: Impact of Fluoro and Methoxy Substitution Position on the Antiproliferative Activity of 3-Arylisoquinolinone Analogs
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) |
|---|---|---|---|---|---|
| Analog 1 | H | F | H | H | 0.4 |
| Analog 2 | H | H | F | H | >100 |
| Analog 3 | F | F | H | H | 0.8 |
| Analog 4 | F | H | F | H | 280 |
| Analog 5 | H | OCH3 | H | H | 0.4 |
| Analog 6 | H | H | OCH3 | H | >100 |
Data derived from a study on 3-arylisoquinolinones, demonstrating the significant increase in potency with meta-substitution (R2) compared to para-substitution (R3). acs.org
Fluorine is the most electronegative element, and its substitution onto an aromatic ring, such as the isoquinoline (B145761) system, acts as a strong electron-withdrawing group. This modification can lower the pKa of nearby functional groups, potentially altering ionization states and the strength of hydrogen bonds at physiological pH. wikipedia.org The electron-withdrawing nature of the fluorine at C-5 in 5-fluoroisoquinolin-8-ol modifies the electron density of the entire ring system, which can influence key binding interactions, such as pi-stacking or cation-pi interactions, with target macromolecules. Furthermore, the incorporation of fluoroalkyl groups can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. rsc.org
Role of the 8-Hydroxyl Group in Efficacy and Interactions
The 8-hydroxyl group is a critical functional moiety for the biological activity of many quinoline (B57606) and isoquinoline compounds. mdpi.com Its position adjacent to the ring nitrogen allows it to act as a bidentate chelating agent for various metal ions. nih.govrroij.com This metal-binding capability is a key mechanism of action for many 8-hydroxyquinoline (B1678124) derivatives that function as metalloenzyme inhibitors. mdpi.comnih.gov
The efficacy of this chelation is highly dependent on the hydroxyl group's position. A study investigating isosteres of 8-hydroxyquinoline (8-HQ) as metalloenzyme inhibitors demonstrated this importance. When the hydroxyl group was moved from the 8-position to the 6-position, the compound lost its ability to form a bidentate complex with the target metal ion. nih.gov This structural change resulted in a greater than 50% reduction in inhibitory activity, confirming that the specific geometry afforded by the 8-hydroxyl group in concert with the ring nitrogen is crucial for potent biological interactions. nih.gov This principle underscores the essential role of the 8-hydroxyl group in 5-fluoroisoquinolin-8-ol for forming key hydrogen bonds and coordinating with metal cofactors in enzyme active sites.
Impact of Substitutions at Other Positions on the Isoquinoline Ring
While the 5-fluoro and 8-hydroxyl groups are primary determinants of activity, substitutions at other positions on the isoquinoline ring can be used to fine-tune the compound's properties further.
Lipophilicity, often expressed as logP, is a crucial parameter that affects a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile, as well as its binding affinity. nih.gov The introduction of different substituents at various positions on the isoquinoline ring can systematically alter this property.
Table 2: Influence of C-2 Substituent on Lipophilicity in a Quinoline-1,4-dione Series
| C-2 Substituent | Relative Lipophilicity Ranking |
|---|---|
| Hydrogen | Lowest |
| Carbonyl | ↓ |
| Methyl | ↓ |
| Chloride | ↓ |
| Pyrrolidinyl ring | ↓ |
| Morpholinyl ring | Highest |
Data adapted from a study on quinoline-1,4-dione hybrids, illustrating the relative increase in lipophilicity based on the substituent at the C-2 position. nih.gov
Strategic modifications to the isoquinoline scaffold can lead to significant improvements in potency and selectivity. The SAR of 3-arylisoquinolinones showed that in addition to the position of the fluorine atom, the type of substituent also mattered. A meta-methoxy group conferred similarly high potency to a meta-fluoro group, with IC50 values of 0.4 µM. acs.org This suggests that this position is sensitive to substitution with small, electron-modifying groups. By exploring a range of substituents (e.g., electron-donating, electron-withdrawing, hydrogen-bond donors/acceptors) at various positions, medicinal chemists can optimize the molecule's interaction with its target, potentially increasing affinity and reducing off-target effects. nuph.edu.ua
Design Principles for Optimizing 5-Fluoroisoquinolin-8-ol Based Scaffolds
The optimization of scaffolds based on the 5-fluoroisoquinolin-8-ol core is guided by established structure-activity relationships (SAR) and modern computational methods. These principles aim to enhance potency, selectivity, and pharmacokinetic properties by strategically modifying the core structure. Key design considerations involve substitutions on the isoquinoline ring, bioisosteric replacements, and the application of pharmacophore modeling.
Substituent Effects on the Isoquinoline Core
Modifications to the isoquinoline nucleus of 5-fluoroisoquinolin-8-ol are critical for modulating biological activity. The positions amenable to substitution and the nature of the substituents play a significant role in the molecule's interaction with its biological target.
For the broader class of tetrahydroisoquinolines, research has demonstrated that large substituents at the 5-position are generally well-tolerated. nih.gov In the context of 5-fluoroisoquinolin-8-ol, the fluorine atom at this position is a key feature. Fluorine's high electronegativity and small size can influence the molecule's electronic properties and binding interactions without causing significant steric hindrance.
The 8-hydroxyl group is a crucial feature, often involved in key hydrogen bonding interactions within the binding site of a target protein. For instance, in a series of Pim-1 kinase inhibitors, the 8-hydroxy-quinoline moiety was identified as a crucial pharmacophore for activity. researchgate.net The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing significantly to binding affinity.
Substitutions at other positions of the isoquinoline ring can also impact activity. For example, in a study of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, an N-methylpiperazine group at the 8-position was preferred, suggesting that this position is amenable to the introduction of basic, nitrogen-containing groups to potentially enhance potency or improve physicochemical properties. nih.gov
Bioisosteric Replacements and Functional Group Modifications
Bioisosteric replacement is a powerful strategy for optimizing lead compounds by substituting a group with another that has similar physical or chemical properties, leading to improved biological activity or pharmacokinetic profiles.
For the 5-fluoro group, bioisosteric replacements could include other small, electronegative groups such as a hydroxyl or cyano group. However, the unique properties of fluorine, including its ability to form strong bonds with carbon and modulate the pKa of nearby functional groups, make it a particularly valuable substituent.
The 8-hydroxyl group is a prime candidate for bioisosteric modification to fine-tune binding interactions or improve metabolic stability. Potential bioisosteres for a phenol (B47542) include:
Amide (NHCOR): Can act as a hydrogen bond donor and acceptor.
Hydroxamic acid (CONHOH): Can chelate metal ions and form multiple hydrogen bonds.
Carboxylic acid (COOH): Can act as a hydrogen bond donor and acceptor and introduce a negative charge.
Sulfonamide (SO₂NHR): Can act as a hydrogen bond donor.
The choice of bioisostere would depend on the specific interactions required for binding to the target protein.
Pharmacophore Modeling and 3D-QSAR
Pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are computational techniques used to identify the essential structural features required for biological activity and to guide the design of new, more potent analogs. nih.govnih.gov
A pharmacophore model for a series of 5-fluoroisoquinolin-8-ol derivatives would define the spatial arrangement of key features such as:
Hydrogen bond donors (e.g., the 8-hydroxyl group)
Hydrogen bond acceptors
Aromatic rings
Hydrophobic features
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual libraries of compounds to identify new molecules that fit the model and are likely to be active. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more quantitative understanding of the relationship between the 3D properties of molecules and their biological activity. nih.gov These models can generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character are favorable or unfavorable for activity. This information is invaluable for guiding the placement and nature of substituents on the 5-fluoroisoquinolin-8-ol scaffold to optimize interactions with the target.
The table below summarizes the key design principles and their potential impact on the optimization of 5-fluoroisoquinolin-8-ol based scaffolds.
| Design Principle | Position of Modification | Type of Modification | Rationale for Optimization |
| Substituent Effects | 5-position | Maintain fluorine or explore small, electronegative groups. | Fluorine can enhance binding affinity and modulate electronic properties. |
| 8-position | Maintain hydroxyl group or introduce bioisosteres. | The hydroxyl group is often crucial for hydrogen bonding interactions. | |
| Other positions (e.g., 1, 3, 4, 6, 7) | Introduce a variety of substituents (e.g., alkyl, aryl, heterocyclic). | To explore additional binding pockets and improve potency and selectivity. | |
| Bioisosteric Replacements | 8-hydroxyl group | Replace with amide, hydroxamic acid, carboxylic acid, or sulfonamide. | To fine-tune hydrogen bonding interactions and improve metabolic stability. |
| Pharmacophore Modeling | Entire scaffold | Identify key features (H-bond donors/acceptors, aromatic rings, hydrophobic regions). | To guide the design of new analogs with improved activity and for virtual screening. |
| 3D-QSAR | Entire scaffold | Generate contour maps for steric, electrostatic, and hydrophobic fields. | To provide quantitative guidance for substituent placement and optimization. |
Applications in Chemical Biology and Advanced Research Technologies
Targeted Protein Degradation (PROTACs)
Targeted protein degradation has emerged as a powerful therapeutic and research strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific proteins of interest (POIs). nih.govfrontiersin.org This is achieved using Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the degradation of the target. nih.govnih.gov
The design of a PROTAC is a modular process involving three key components: a ligand that binds to the protein of interest (the "warhead"), a ligand that recruits an E3 ligase (such as Cereblon or VHL), and a chemical linker that connects the two. nih.gov The synthesis of these molecules is a critical bottleneck in their development and can be approached through various strategies, including parallel synthesis to screen different linkers and attachment points. Efficient and flexible synthetic routes, such as solid-phase synthesis, have been developed to accelerate the creation of PROTAC libraries with diverse linker lengths and compositions. nih.gov
While there is no specific literature detailing the direct incorporation of 5-fluoroisoquinolin-8-ol into a PROTAC, its structure is analogous to heterocyclic cores found in many small molecule inhibitors, particularly kinase inhibitors. In a hypothetical design, the 5-fluoroisoquinolin-8-ol moiety could serve as a novel warhead for a POI. The synthesis would involve identifying a suitable attachment point on the isoquinoline (B145761) ring—often the hydroxyl group at the 8-position—to connect a linker. This linker would then be coupled to a known E3 ligase ligand to complete the bifunctional degrader molecule. The fluorine atom at the 5-position could play a crucial role in modulating binding affinity and selectivity for the target protein.
PROTACs provide a powerful method for interrogating the function of proteins by observing the cellular consequences of their acute removal, which offers advantages over genetic methods that can be slower and may lead to compensatory cellular adaptations. nih.gov This technology has been successfully applied to a wide range of targets implicated in disease, including kinases, bromodomain and extra-terminal motif (BET) proteins like BRD4, and hormone receptors. nih.govnih.gov
A PROTAC derived from 5-fluoroisoquinolin-8-ol would be used to induce the degradation of its specific, yet-to-be-identified protein target. By treating cells with such a PROTAC, researchers could achieve rapid and reversible depletion of the target protein. nih.gov This allows for precise studies of the protein's role in signaling pathways, cell cycle progression, and other biological processes. For example, if the compound binds to a specific kinase, the corresponding PROTAC would induce that kinase's degradation, enabling a detailed investigation of its downstream signaling pathways and its potential as a therapeutic target.
Fluorescent Chemical Probes and Chemosensors
The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, which forms the core of 5-fluoroisoquinolin-8-ol, is a well-established fluorophore known for its ability to form stable complexes with a variety of metal ions. nih.gov This property makes it an ideal building block for designing fluorescent chemosensors that can detect and quantify specific ions in biological and environmental samples. nih.govresearchgate.net
Derivatives of 8-hydroxyquinoline are widely used to create fluorescent probes that signal the presence of metal ions through mechanisms like chelation-enhanced fluorescence (CHEF). researchgate.net Upon binding a metal ion, the electronic properties of the molecule are altered, often leading to a significant increase in fluorescence intensity or a shift in the emission wavelength. rsc.org This "turn-on" response allows for sensitive detection. Probes based on this core have been developed for a range of physiologically and environmentally important metal ions.
The 5-fluoroisoquinolin-8-ol framework is a prime candidate for the development of new metal ion sensors. The fluorine substitution can fine-tune the electronic structure of the 8-hydroxyquinoline core, potentially altering its binding selectivity and photophysical properties. This could lead to probes with enhanced sensitivity or selectivity for specific ions over others.
| Quinoline (B57606)/Isoquinoline Probe Base | Target Ion(s) | Sensing Medium | Key Finding | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline (General) | Fe³⁺, Al³⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, etc. | Aqueous / Organic Mixtures | Acts as a versatile fluorophoric ligand for numerous metal ions. | nih.gov |
| 8-Hydroxyquinoline Derivative | Fe³⁺ | Aqueous DMF | Forms a 1:1 complex with Fe³⁺, leading to fluorescence quenching. | researchgate.net |
| Quinoline Derivative | Cu²⁺ / Cu⁺ | Partially Aqueous | Allows for differential colorimetric detection of cuprous and cupric ions. | rsc.org |
| 8-Amidoquinoline Derivatives | Zn²⁺ | Biological / Environmental | Derivatization improves water solubility and cell permeability for zinc sensing. | semanticscholar.org |
Fluorescent small molecules are invaluable tools for visualizing subcellular structures and processes in living cells. nih.gov Labeling a bioactive molecule with a fluorescent tag can reveal its distribution within a cell, providing clues about its molecular target and mechanism of action. nih.gov Confocal fluorescence microscopy is a key technique used to obtain high-resolution images of probe localization.
Studies with related compounds have demonstrated the potential of isoquinolines in this area. For instance, a fluorescent 3-hydroxyisoquinoline (B109430) derivative was observed to localize specifically within the cell nuclei of ascidian larvae. nih.gov Another study synthesized fluorescent probes to understand the subcellular location of an anti-osteoporotic agent, finding that it accumulated in the fusing region during osteoclast formation. nih.gov
A probe based on 5-fluoroisoquinolin-8-ol could be used for similar cellular imaging studies. Its distribution would be governed by its physicochemical properties, and its fluorescence could be used to map its location. If designed to bind a specific metal ion, it could be used to visualize changes in the intracellular concentrations of that ion. The mechanism of fluorescence is typically based on the modulation of internal charge transfer (ICT) or photoinduced electron transfer (PET) processes upon ion chelation by the nitrogen and hydroxyl groups of the 8-hydroxyquinoline core.
Applications of Isoquinoline Derivatives in Materials Science (e.g., OLEDs)
The rigid, planar aromatic structure and excellent photophysical properties of isoquinoline and its derivatives make them highly attractive for applications in materials science, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). mdpi.com These compounds can function as emitters, host materials, or components of charge-transporting layers within the OLED device architecture. mdpi.comacs.org
The performance of OLEDs is highly dependent on the electronic properties (HOMO/LUMO energy levels) and thermal stability of the organic materials used. Isoquinoline derivatives can be chemically modified to tune these properties and achieve emission across the visible spectrum. mdpi.comresearchgate.net Fluorination, as seen in 5-fluoroisoquinolin-8-ol, is a common and effective strategy in OLED material design to lower HOMO/LUMO energy levels, which can improve charge injection/transport and enhance device efficiency and stability. mdpi.com For example, pyrazoloquinoline derivatives containing fluorine have been investigated as emitters in OLEDs, demonstrating that such modifications are beneficial for device performance. mdpi.com
| Compound Type / Name | Role in OLED | Emission Color | Max. External Quantum Efficiency (EQE) | Reference |
|---|---|---|---|---|
| Iridium(III) Complex with Isoquinoline Ligand | Emitter | Red | Not specified | researchgate.net |
| 5,7-dibromo-8-hydroxyquinoline | Fluorescent Material | UV Region | Not specified | researchgate.net |
| 6-fluoro-pyrazolo[3,4-b]quinoline Derivative (F6) | Emitter | Blue-Greenish | Not specified (noted as a 'best material') | mdpi.com |
| Polycyclic Fused Amide with Acridine (BSQ-DMAC) | Emitter | Sky-Blue | 10.3% | nih.gov |
| Terpyridine Derivative with DMAC-TRZ | Host | Blue (from emitter) | 20.9% (as red phosphorescent host) | acs.org |
Utilization in Pharmacological Research Tools (e.g., Isotopically Labelled Compounds)
The strategic incorporation of isotopic labels into bioactive molecules is a cornerstone of modern pharmacological research, providing powerful tools to elucidate complex biological processes. While specific examples of isotopically labelled 5-fluoroisoquinolin-8-ol hydrobromide are not extensively detailed in publicly available research, its structural similarity to other pharmacologically relevant isoquinoline and quinoline derivatives allows for a clear projection of its potential applications in this domain. The use of isotopes can provide profound insights into a drug's mechanism of action, metabolic fate, and distribution within a biological system without significantly altering its chemical properties. musechem.com
Isotopically labelled compounds are instrumental in drug discovery and development for studying absorption, distribution, metabolism, and excretion (ADME) properties. musechem.comnih.gov By replacing one or more atoms of a compound with their corresponding isotopes, researchers can trace the molecule's journey and transformation within an organism. This is crucial for understanding the pharmacokinetic and pharmacodynamic profiles of a potential therapeutic agent.
Potential Isotopes for Labeling 5-fluoroisoquinolin-8-ol hydrobromide:
| Isotope | Type | Common Application in Pharmacological Research | Potential Labeling Position on 5-fluoroisoquinolin-8-ol |
| Deuterium (B1214612) (²H) | Stable | To investigate kinetic isotope effects, alter metabolic pathways (metabolic switching), and serve as internal standards in mass spectrometry. researchgate.net | Aromatic C-H bonds on the isoquinoline core. |
| Tritium (B154650) (³H) | Radioactive | In radioligand binding assays to study receptor affinity and density, and in early-stage ADME studies due to high specific activity. musechem.com | Aromatic C-H bonds on the isoquinoline core. |
| Carbon-13 (¹³C) | Stable | In metabolic pathway elucidation using NMR spectroscopy and mass spectrometry. musechem.com | Any carbon atom in the isoquinoline skeleton. |
| Carbon-14 (¹⁴C) | Radioactive | Considered the gold standard for quantitative whole-body autoradiography and mass balance studies to determine the ultimate fate of a drug. musechem.com | Any carbon atom in the isoquinoline skeleton. |
The isoquinoline scaffold is a common motif in a variety of pharmacologically active compounds, and its derivatives have been explored for numerous therapeutic applications, including anticancer and antimicrobial activities. semanticscholar.org The introduction of a fluorine atom, as in 5-fluoroisoquinolin-8-ol, is a common strategy in medicinal chemistry to enhance metabolic stability or modify binding affinity. An isotopically labelled version of this compound could be invaluable for quantifying its uptake in target tissues or cells and for identifying its metabolites.
For instance, a Carbon-14 (¹⁴C) labelled 5-fluoroisoquinolin-8-ol could be used in a human absorption, metabolism, and excretion (hAME) study. This would provide definitive data on the routes and rates of elimination of the compound and its metabolites from the body. Similarly, a tritium (³H) labelled version could be synthesized to perform high-sensitivity receptor binding assays, helping to identify and characterize its biological targets.
The development of such research tools is critical for advancing our understanding of the biological activities of novel chemical entities like 5-fluoroisoquinolin-8-ol. These labelled compounds enable precise and quantitative biological assays that are essential for the progression of new therapeutic candidates from preclinical discovery to clinical application. nih.gov
Future Research Directions and Translational Potential
Development of Novel 5-Fluoroisoquinolin-8-ol Derivatives as Advanced Drug Candidates
The isoquinoline (B145761) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a fluorine atom at the 5-position of the isoquinolin-8-ol (B1417454) structure offers a fertile ground for the design of new drug candidates with potentially enhanced efficacy and pharmacokinetic profiles.
Future research will likely focus on the synthesis of a diverse library of derivatives through modifications at various positions of the isoquinoline ring. Key strategies may include:
Substitution at the Phenolic Hydroxyl Group: Conversion of the 8-hydroxyl group into ethers, esters, or other functional groups can modulate the compound's solubility, membrane permeability, and interaction with target proteins.
Modification of the Isoquinoline Ring: Introduction of additional substituents on the aromatic rings can be explored to fine-tune electronic properties and steric interactions, thereby influencing biological activity. Structure-activity relationship (SAR) studies will be crucial in guiding these modifications. For instance, the addition of bulky alkoxy groups or amino side chains at different positions has been shown to affect the antiproliferative activity of related quinoline (B57606) compounds. nih.gov
Bioisosteric Replacements: Replacing specific functional groups with bioisosteres can lead to derivatives with improved pharmacological properties.
These synthetic efforts will aim to develop compounds with optimized potency against specific diseases, improved selectivity, and favorable drug-like properties.
Table 1: Potential Modifications of the 5-Fluoroisoquinolin-8-ol Scaffold
| Modification Site | Potential Functional Groups | Desired Outcome |
| 8-hydroxyl group | Alkyl ethers, Aryl ethers, Esters | Improved metabolic stability, altered solubility |
| Aromatic Rings | Alkyl, Aryl, Halogen, Nitro | Enhanced binding affinity, modulated electronic properties |
| Nitrogen Atom | Quaternization, N-oxide formation | Altered pharmacokinetic profile |
Exploration of New Biological Targets and Mechanisms of Action
While the parent 8-hydroxyquinoline (B1678124) scaffold is known to interact with a variety of biological targets, often through metal chelation, the specific targets and mechanisms of action for 5-fluoroisoquinolin-8-ol and its derivatives remain largely unexplored. nih.govrroij.com Future investigations should aim to elucidate these aspects to unlock the full therapeutic potential of this compound class.
Potential areas of investigation include:
Enzyme Inhibition: Many quinoline and isoquinoline derivatives exhibit inhibitory activity against a range of enzymes, including kinases, phosphatases, and proteases. Screening 5-fluoroisoquinolin-8-ol derivatives against panels of disease-relevant enzymes could identify novel inhibitors.
Receptor Modulation: The isoquinoline framework is present in many alkaloids that interact with various receptors in the central nervous system and other tissues. Exploring the interaction of these fluorinated derivatives with G-protein coupled receptors (GPCRs) and ion channels could reveal new therapeutic applications.
Antimicrobial and Antiviral Activity: The 8-hydroxyquinoline moiety is known for its antimicrobial properties. nih.govrsc.org Investigating the efficacy of 5-fluoroisoquinolin-8-ol derivatives against a broad spectrum of bacterial, fungal, and viral pathogens is a promising avenue. The fluorine substituent may enhance activity against drug-resistant strains.
Anticancer Mechanisms: The antiproliferative effects of related compounds suggest that 5-fluoroisoquinolin-8-ol derivatives could target various cancer-related pathways, such as apoptosis, cell cycle regulation, and signal transduction. nih.gov Elucidating the precise molecular mechanisms will be critical for their development as anticancer agents.
Integration of Advanced Computational and Experimental Methodologies
A synergistic approach combining computational modeling and advanced experimental techniques will be instrumental in accelerating the research and development of 5-fluoroisoquinolin-8-ol derivatives.
Computational Chemistry:
Molecular Docking and Virtual Screening: These methods can be used to predict the binding modes and affinities of novel derivatives to specific biological targets, thereby prioritizing the synthesis of the most promising candidates.
Quantum Mechanics (QM) and Density Functional Theory (DFT): These calculations can provide insights into the electronic properties, reactivity, and spectroscopic features of the compounds, aiding in the interpretation of experimental data. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of the derivatives with their biological activities, providing predictive tools for designing more potent compounds. mdpi.com
Advanced Experimental Techniques:
High-Throughput Screening (HTS): HTS assays can be employed to rapidly screen large libraries of derivatives against various biological targets to identify initial hits.
X-ray Crystallography and NMR Spectroscopy: These techniques can provide detailed three-dimensional structural information about the binding of the compounds to their target proteins, guiding further optimization.
Chemical Proteomics: This approach can be used to identify the cellular targets of bioactive derivatives in an unbiased manner, potentially revealing novel mechanisms of action. mdpi.com
Expanding Applications in Diverse Chemical Biology Fields
Beyond its potential as a therapeutic agent, the 5-fluoroisoquinolin-8-ol scaffold holds promise for a range of applications in chemical biology. The unique properties conferred by the fluorine atom can be leveraged for the development of sophisticated molecular tools.
Fluorescent Probes: The inherent fluorescence of the 8-hydroxyquinoline moiety can be modulated by the fluorine substituent. This opens up possibilities for designing novel fluorescent probes for detecting metal ions, monitoring enzymatic activity, or imaging biological processes within living cells.
19F NMR Probes: The presence of a fluorine atom provides a unique spectroscopic handle for 19F NMR studies. Derivatives of 5-fluoroisoquinolin-8-ol could be developed as probes to study protein-ligand interactions, conformational changes in biomolecules, and the cellular environment in a non-invasive manner.
Chemical Genetics: Bioactive derivatives can be used as chemical tools to dissect complex biological pathways. By selectively modulating the function of specific proteins, these compounds can help to elucidate the roles of these proteins in health and disease.
The exploration of these future research directions has the potential to establish 5-fluoroisoquinolin-8-ol hydrobromide as a valuable platform for the development of novel therapeutics and innovative tools for chemical biology research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
